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This note outlines the methodology and results from a study investigating the microtubule inhibitor

EAPB02303, both alone and in combination with paclitaxel, in preclinical PDAC models [1].

Experimental Design and Models

The study utilized both in vitro and in vivo models to comprehensively assess the efficacy and mechanism of

action of EAPB02303.

In Vitro Models:

2D Cultures: Multiple PDAC cell lines (e.g., CFPAC-1, Capan-1, MIA PaCa-2) with different

mutational statuses were used to determine baseline cytotoxicity [1].
3D Spheroid Models: Co-cultures of PDAC tumor cells (Pancpec) with cancer-associated

fibroblasts (CAFs) were established to mimic the tumor microenvironment. EAPB02303
retained its cytotoxic activity in these more complex models [1].

Drug-Resistant Models: Gemcitabine-resistant (GR) and FOLFIRINOX-resistant (FR) cell
lines were used to evaluate the compound's ability to overcome common resistance

mechanisms in PDAC [1].

In Vivo Models:
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Cell Line-Derived Xenografts (CDX): Athymic mice were subcutaneously xenografted with

Pancpec cells [1].
Patient-Derived Xenografts (PDX): Mice were xenografted with the P4604 PDX line, which

often better recapitulates patient tumor biology [1].

Key Experimental Protocols

Below are the detailed methodologies for the core experiments conducted in the study.

Protocol Component Details

| In Vivo Dosing & Efficacy | Compound: EAPB02303 (3, 10, or 30 mg/kg); Paclitaxel (standard-of-care

dose). Schedule: Intraperitoneal injection, daily for 30 days [1]. Tumor Measurement: Tumor volume

measured regularly; study endpoint when control tumor volume reaches ~1500 mm³ [1]. | | In Vitro

Combination Screen | Drugs Tested: EAPB02303 combined with radiotherapy, gemcitabine, or paclitaxel

[1]. Analysis: Synergy determined using the Combination Index (CI) method. CI < 1 indicates synergy [1]. |

| Mechanism of Action (MoA) Assays | Cell Cycle Analysis: Flow cytometry to assess G2/M phase arrest

[1]. Apoptosis Assay: Flow cytometry (Annexin V/PI staining) and immunohistochemistry for cleaved

caspase-3 [1]. Microtubule Polymerization: Immunofluorescence and whole-cell analysis of microtubule

networks [1]. Target Identification: CRISPR-Cas9-mediated knock-out of Catechol-O-Methyltransferase

(COMT) to confirm its role in EAPB02303 bioactivation [1]. |

Quantitative Results and Efficacy Data

The treatment outcomes from the in vivo studies are summarized in the following table.

Model /
Treatment

Tumor Growth Inhibition
(vs. Vehicle)

Effect on Survival
(vs. Vehicle)

Key Histopathological
Findings

| EAPB02303 (30 mg/kg) | Pancpec: Significant (p<0.0001) P4604: Significant (p=0.0032) | Pancpec:

Increased (p=0.012) P4604: Increased (p=0.0064) | Increased apoptotic index (cleaved caspase-3) | |

Paclitaxel | Not fully detailed in excerpts | Not fully detailed in excerpts | No significant change in mitotic
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index (PHH3) | | EAPB02303 + Paclitaxel | Pancpec: Significant inhibition vs. vehicle (p=0.001) and vs.

each monotherapy (p<0.05) [1] | Pancpec: Increased vs. vehicle (p=0.008) and vs. EAPB02303 alone

(p=0.0224) [1] | Synergistic effect: Significant increase in both mitotic index (PHH3) and apoptotic index

(cleaved caspase-3) [1] |

Data Analysis and Statistical Considerations

For robust analysis of in vivo tumor growth data, the study employed linear mixed effects regression models,

which are superior to multiple t-tests at individual timepoints [2].

Model Application: This statistical framework analyzes repeated tumor measurements over the

entire study period, accounts for mouse attrition, and models the correlation between measurements
from the same animal [2].

Key Metrics: The model allows for the estimation of tumor growth rates and doubling times, providing
a powerful tool to compare the efficacy of different treatment arms [2].

The experimental workflow from hypothesis to data analysis is summarized below.
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Study Start

In Vitro Screening
- 2D Cytotoxicity (IC50)

- 3D Spheroid Co-cultures
- Drug-Resistant Lines

Mechanism of Action
- Cell Cycle Analysis
- Apoptosis Assays

- Microtubule Polymerization
- COMT Activation

In Vivo Experimental Design
- PDX/CDX Model Selection

- Randomization to Arms
- Dose/Schedule Definition

In Vivo Execution
- Daily Dosing (30 days)

- Regular Tumor Measurement
- Tissue Collection at Endpoint

Data Analysis
- Tumor Growth Curves

- Linear Mixed Effects Models
- IHC Scoring (PHH3, Caspase-3)

- Synergy Calculation (CI)

Conclusion & Reporting
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Key Insights for Preclinical Development

The EAPB02303 case study offers several critical insights for researchers developing novel microtubule

inhibitors:

Overcoming Resistance: The compound's potent activity against gemcitabine-resistant and

FOLFIRINOX-resistant PDAC cell lines suggests its potential as a therapeutic option for treating
resistant cancers [1].

Synergistic Combinations: The robust synergy observed with paclitaxel provides a strong rationale
for combination strategies, potentially allowing for lower doses of each drug and reducing systemic

toxicity [1].
Novel Activation Mechanism: The finding that EAPB02303 is a prodrug activated by COMT, an

enzyme overexpressed in PDAC, highlights the importance of understanding tumor-specific
bioactivation pathways for targeted therapy [1].

Robust Statistical Models: Employing advanced statistical methods like linear mixed effects models
ensures that conclusions drawn from complex, longitudinal animal studies are reliable and powerful

[2].

Conclusion

This application note demonstrates a comprehensive pipeline for evaluating a novel microtubule inhibitor,

from in vitro screening to in vivo validation. The study on EAPB02303 successfully established its potent

single-agent and synergistic activity in resistant PDAC models, uncovered a unique COMT-dependent

activation mechanism, and provided a strong preclinical foundation for its further development.
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To cite this document: Smolecule. [Application Note: Evaluating EAPB02303 in Pancreatic Ductal

Adenocarcinoma (PDAC) Models]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b12885124#microtubule-inhibitor-2-in-vivo-tumor-growth-model]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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